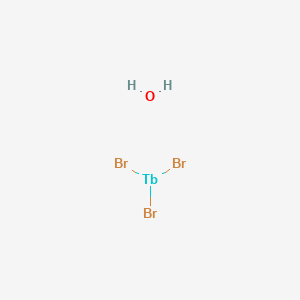
2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy- is a synthetic organic compound belonging to the pyrimidinedione family. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Urea Derivatives: Using urea derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Condensation Reactions: Employing condensation reactions between amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to less oxidized forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization and condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: A closely related compound with similar structural features.
5,6-Dihydro-2,4(1H,3H)-pyrimidinedione: Another derivative with slight structural variations.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 5,6-dihydro-1-phenethyloxy- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
30204-53-6 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
1-(2-phenylethoxy)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c15-11-6-8-14(12(16)13-11)17-9-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15,16) |
Clave InChI |
YRYXECXHQVKUMW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)OCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


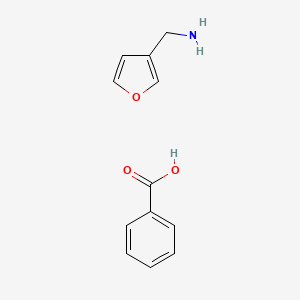
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
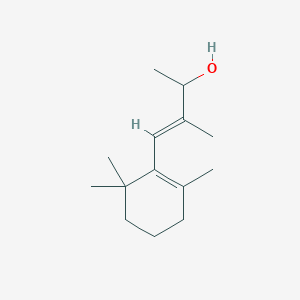


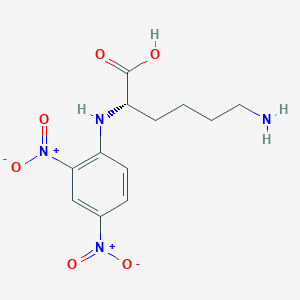
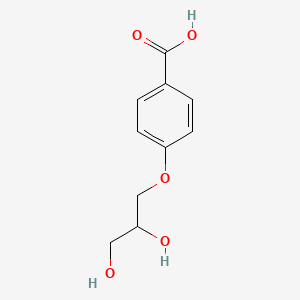
![2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B13818434.png)
![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
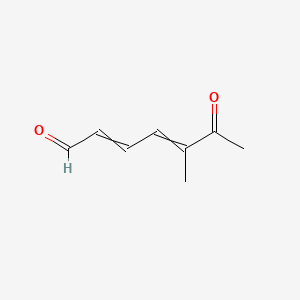
![7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13818451.png)

![methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)
